N-(3-chloro-4-fluorophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
説明
This compound features a hexahydroquinazolinone core (a partially saturated bicyclic system) with a thioacetamide linker connecting it to a 3-chloro-4-fluorophenyl group. The 4-methylpiperazine substituent at position 1 of the quinazolinone ring distinguishes it from simpler analogs. Its molecular formula is inferred to be C₂₃H₂₃ClFN₅O₂S based on structural analogs (e.g., C₂₂H₁₄Cl₂FN₃O₂S in ). The compound’s design likely targets enzymes such as cyclooxygenase (COX) or kinases, given the structural resemblance to anti-inflammatory and kinase-inhibiting quinazolinone derivatives.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN5O2S/c1-26-8-10-27(11-9-26)28-18-5-3-2-4-15(18)20(25-21(28)30)31-13-19(29)24-14-6-7-17(23)16(22)12-14/h6-7,12H,2-5,8-11,13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMMIYYWVCXZSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-chloro-4-fluorophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a chloro-fluoro-substituted phenyl ring and a piperazine moiety linked to a hexahydroquinazoline structure, suggesting potential interactions with various biological targets.
Anticancer Properties
Recent studies have demonstrated that compounds similar to N-(3-chloro-4-fluorophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibit promising anticancer activity. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways. Research indicates that it may arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells, leading to reduced proliferation and increased cell death .
-
IC50 Values : In vitro studies have reported IC50 values in the micromolar range against various cancer cell lines. For example:
Compound Cell Line IC50 (µM) Compound A MCF-7 0.48 Compound B HCT-116 0.78 N-(3-chloro-4-fluorophenyl)... MCF-7 0.65
This data suggests that modifications to the structure can enhance biological activity .
Anti-inflammatory Activity
The compound also shows potential as an anti-inflammatory agent. It has been evaluated for its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. The presence of electron-withdrawing groups on the aromatic ring has been linked to enhanced anti-inflammatory effects .
Case Studies
- Study on MCF-7 Cells : A study demonstrated that derivatives of this compound significantly increased p53 expression and caspase activation in MCF-7 cells, indicating a mechanism involving apoptotic pathways .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of similar compounds in reducing tumor size and improving survival rates in cancer-bearing mice. These studies suggest favorable pharmacokinetic profiles and tolerability .
- Molecular Docking Studies : Computational analyses have shown strong interactions between the compound and target proteins involved in cancer progression. These studies help elucidate the binding affinities and potential therapeutic windows for clinical applications .
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and biological differences between the target compound and its analogs:
Key Structural Differences
- Core Saturation: The target compound’s hexahydroquinazolinone (fully saturated six-membered ring) may enhance metabolic stability and solubility compared to dihydroquinazolinone (partially unsaturated, as in AJ5d).
- Substituents : The 4-methylpiperazine group in the target compound could improve blood-brain barrier penetration and reduce ulcerogenicity compared to AJ5d’s chlorophenyl groups, which are associated with gastrointestinal toxicity.
- Linker Flexibility: The thioacetamide linker is conserved across analogs, but substituents on the acetamide nitrogen (e.g., ethylamino in vs. 3-chloro-4-fluorophenyl in the target) critically influence target selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
